molecular formula C12H16O2 B1265826 1-(4-Butoxyphenyl)ethanone CAS No. 5736-89-0

1-(4-Butoxyphenyl)ethanone

Cat. No. B1265826
Key on ui cas rn: 5736-89-0
M. Wt: 192.25 g/mol
InChI Key: YYLCJWIQUFHYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03976656

Procedure details

reacting p-n butoxyacetophenone in solution with bromine stirred in slowly at room temperature to form p-n-butoxyphenacyl bromide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:14])[CH3:13])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].[Br:15]Br>>[CH2:1]([O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12](=[O:14])[CH2:13][Br:15])=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=CC=C(C=C1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred in slowly at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC=C(C(CBr)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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